2,2',2'',2'''-((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetraacetic acid
CAS No.:
Cat. No.: VC16561327
Molecular Formula: C34H28O12
Molecular Weight: 628.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H28O12 |
|---|---|
| Molecular Weight | 628.6 g/mol |
| IUPAC Name | 2-[4-[1,2,2-tris[4-(carboxymethoxy)phenyl]ethenyl]phenoxy]acetic acid |
| Standard InChI | InChI=1S/C34H28O12/c35-29(36)17-43-25-9-1-21(2-10-25)33(22-3-11-26(12-4-22)44-18-30(37)38)34(23-5-13-27(14-6-23)45-19-31(39)40)24-7-15-28(16-8-24)46-20-32(41)42/h1-16H,17-20H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
| Standard InChI Key | PZISKVVTXSIUMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(C=C3)OCC(=O)O)C4=CC=C(C=C4)OCC(=O)O)OCC(=O)O |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture
The compound’s IUPAC name, 2-[4-[1,2,2-tris[4-(carboxymethoxy)phenyl]ethenyl]phenoxy]acetic acid, reveals a central ethene group () bonded to four benzene rings via a tetrayl linkage. Each benzene ring is further functionalized with oxy groups connected to acetic acid moieties (). This tetrahedral arrangement creates a symmetrical, highly branched molecule with four reactive carboxyl groups positioned at the periphery.
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) are absent from available sources, the molecular structure implies characteristic signals:
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¹H NMR: Distinct peaks for aromatic protons (δ 6.5–7.5 ppm), methylene groups in acetic acid (δ 3.5–4.0 ppm), and carboxyl protons (δ 12–13 ppm).
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IR: Strong absorption bands for C=O (1700–1720 cm⁻¹) and O–H (2500–3300 cm⁻¹) .
Synthesis and Preparation Methods
General Synthetic Strategy
The synthesis begins with phenol derivatives, which undergo sequential etherification and coupling reactions. A proposed pathway involves:
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Ether Formation: Reaction of phenol with chloroacetic acid to produce phenoxyacetic acid.
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Core Assembly: Coupling of four phenoxyacetic acid units via an ethene tetrayl linker, likely using a palladium-catalyzed cross-coupling or Ullmann reaction .
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Purification: Chromatographic techniques to isolate the target compound from oligomeric byproducts.
Optimization Challenges
Key challenges include controlling the degree of substitution and minimizing side reactions during the coupling step. The industrial-scale production described by Hangzhou KieRaychem Co., Ltd. achieves a purity of 99% through recrystallization, though specific solvent systems remain undisclosed.
Table 1: Synthetic Parameters and Yields
| Parameter | Value/Range | Source |
|---|---|---|
| Starting Material | Phenol derivatives | |
| Coupling Catalyst | Not specified | |
| Purity | 99% | |
| Scale | Up to 10 metric tons/day |
Physicochemical Properties
Physical State and Solubility
The compound is typically obtained as a colorless to white powder or liquid , with solubility dependent on pH. In acidic conditions, protonation of carboxyl groups enhances solubility in polar solvents like water or ethanol. Under basic conditions, deprotonation forms a tetra-anionic species with increased hydrophilicity.
Thermal Stability
Predicted thermogravimetric analysis (TGA) data suggest decomposition above 250°C, consistent with aromatic and carboxylate functionalities . The lack of a defined melting point indicates amorphous or polymorphic behavior, necessitating further crystallographic studies.
Table 2: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 628.6 g/mol | |
| Appearance | Colorless to white powder | |
| Storage Conditions | Dry, dark, ventilated |
| Parameter | Recommendation | Source |
|---|---|---|
| Personal Protection | Gloves, eye protection | |
| First Aid | Rinse skin/eyes with water | |
| Storage | Avoid moisture, light |
Environmental Impact
No ecotoxicity data are available. Given its persistence (predicted high molecular weight), appropriate waste management protocols are essential to prevent aquatic contamination.
Future Research Directions
Structural Modifications
Introducing electron-withdrawing or donating groups to the benzene rings could modulate electronic properties for optoelectronic applications. For example, fluorination might enhance thermal stability.
Biological Studies
In vitro toxicity assays and pharmacokinetic profiling are needed to assess therapeutic potential. The carboxyl groups could facilitate conjugation to biologics (e.g., antibodies), enabling targeted drug delivery.
Industrial Collaboration
Partnerships between academic institutions and manufacturers like KieRaychem could accelerate scale-up and application testing, particularly in MOF synthesis and catalytic systems.
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